4-Chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol is a chemical compound with the molecular formula C12H10ClN3O4 and a molecular weight of 295.68 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring and a nitro-substituted isoxazole moiety connected through a vinyl group.
Vorbereitungsmethoden
The synthesis of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves several steps. One common method includes the reaction of 4-chlorophenol with 3-methyl-4-nitro-5-isoxazolecarboxaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chloro and vinyl groups also play a role in its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol can be compared with similar compounds such as:
4-chloro-2-(trifluoromethyl)aniline: This compound has a similar chloro-substituted benzene ring but differs in the presence of a trifluoromethyl group instead of the nitro-substituted isoxazole moiety.
4-chloro-2-fluoro-6-((2,2,2-trifluoroethoxy)methyl)benzenol: This compound has a similar structure but includes a fluoro and trifluoroethoxy group, making it distinct in its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of 4-chloro-2-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H10ClN3O4 |
---|---|
Molekulargewicht |
295.68 g/mol |
IUPAC-Name |
4-chloro-2-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol |
InChI |
InChI=1S/C12H10ClN3O4/c1-7-12(16(18)19)11(20-15-7)4-5-14-9-6-8(13)2-3-10(9)17/h2-6,14,17H,1H3 |
InChI-Schlüssel |
OGOLEBQHVSGGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.